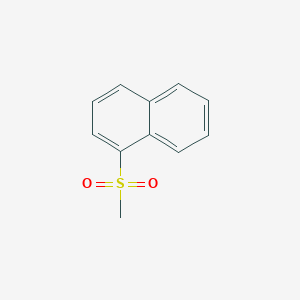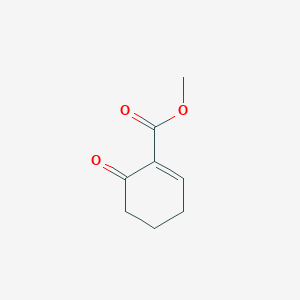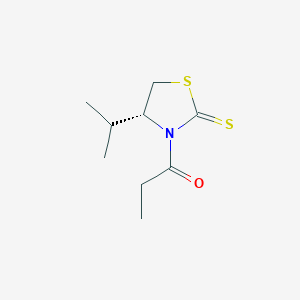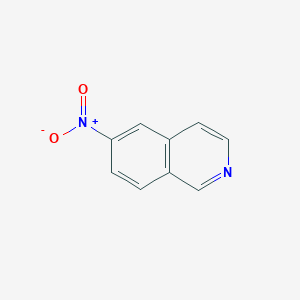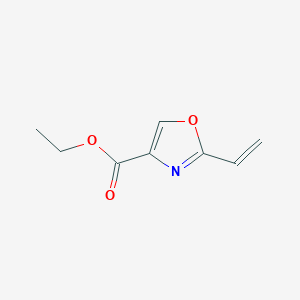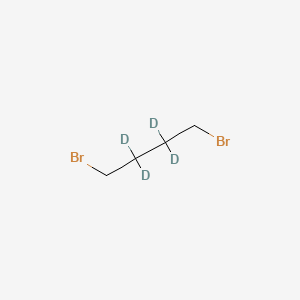
1,4-Dibromobutane-2,2,3,3-d4
Vue d'ensemble
Description
1,4-Dibromobutane-2,2,3,3-d4 is an isotopically labeled research compound . It’s used as an intermediate involved in the synthesis of active pharmaceutical ingredients and other organic compounds . It’s also used in the investigation of metabolism of two halopropanes such as 1,3-dichloropropane and 2,2-dichloropropane .
Synthesis Analysis
The synthesis of 1,4-Dibromobutane-2,2,3,3-d4 involves brominating butadiene to form an equilibrium mixture containing 1,4-dibromobutene . It’s also used in the reaction with atactic poly (2-vinylpyridine) leading to the formation of long-range 3D molecular ordering in polymer chains .Molecular Structure Analysis
The linear formula of 1,4-Dibromobutane-2,2,3,3-d4 is BrCH2CD2CD2CH2Br . The molecular weight is 219.94 .Chemical Reactions Analysis
1,4-Dibromobutane-2,2,3,3-d4 reacts with atactic poly (2-vinylpyridine) leading to the formation of long-range 3D molecular ordering in polymer chains . It’s also used to investigate the metabolism of two halopropanes: 1,3-dichloropropane and 2,2-dichloropropane .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Dibromobutane-2,2,3,3-d4 are as follows: It has a refractive index of n20/D 1.5186 (lit.), a boiling point of 63-65 °C/6 mmHg (lit.), a melting point of -20 °C (lit.), and a density of 1.908 g/mL at 25 °C .Applications De Recherche Scientifique
DNA-Protein Cross-Linking Studies
Research highlights the role of compounds similar to 1,4-Dibromobutane-2,2,3,3-d4 in the formation of DNA-protein cross-links (DPCs). These studies are essential for understanding the mechanisms of chemical-induced carcinogenesis. For instance, 1,2,3,4-Diepoxybutane (DEB), a structurally related compound, is capable of cross-linking cellular biomolecules, forming DNA-DNA and DNA-protein cross-links. This process has been extensively studied in human fibrosarcoma cells, where mass spectrometry-based proteomics identified over 150 proteins covalently cross-linked to chromosomal DNA in the presence of DEB. These findings provide insights into the genotoxic effects of such compounds and their potential interactions with biological molecules (Gherezghiher et al., 2013).
Polymer Stabilization and Nanoparticle Formation
1,4-Dibromobutane is utilized in the synthesis of core-stabilized nanoparticles and the creation of polymeric micelles. A novel approach involving the direct cross-linking of one of the blocks in the copolymer in its nonselective solvent demonstrated the ability to produce nanoparticles at high concentrations. This method, employing 1,4-Dibromobutane as the cross-linker, represents a significant advancement in the preparation of stabilized nanoparticles, which could have numerous applications in material science and drug delivery systems (Chen et al., 2003).
Molecular Level Ordering in Polymers
The reaction between poly(2-vinylpyridine) and 1,4-Dibromobutane leads to the formation of long-range 3D molecular ordering in polymer chains. This process alters the side group configuration of the polymer, potentially enabling the production of functional molecular devices operating on a 3D atomic scale. Such advancements in polymer chemistry highlight the versatile applications of 1,4-Dibromobutane in materials science, offering pathways to novel technologies and materials (Changez et al., 2012).
Catalytic Homologation of C1 Species
In catalysis, 1,4-Dibromobutane-related chemistry is instrumental in understanding the methylation, hydride transfer, and isomerization rates during the catalytic homologation of C1 species. Research in this area provides valuable insights into the mechanisms governing the selective formation of hydrocarbons, such as isobutane and triptane, from C1 precursors. These studies are crucial for the development of more efficient and selective catalytic processes in the chemical industry (Simonetti et al., 2012).
Safety And Hazards
Orientations Futures
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 1,4-Dibromobutane-2,2,3,3-d4 and similar compounds could have significant applications in future drug development and research.
Propriétés
IUPAC Name |
1,4-dibromo-2,2,3,3-tetradeuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CBr)C([2H])([2H])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448453 | |
| Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromobutane-2,2,3,3-d4 | |
CAS RN |
52089-63-1 | |
| Record name | 1,4-Dibromobutane-2,2,3,3-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52089-63-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



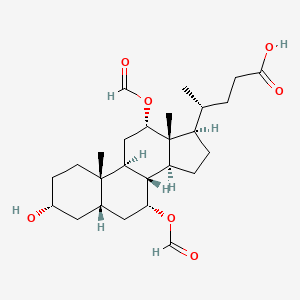
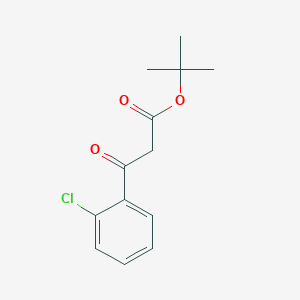
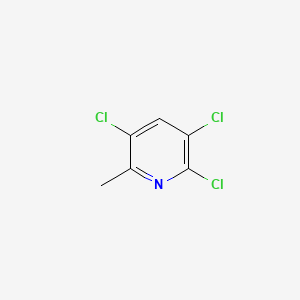

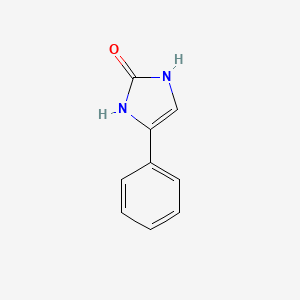
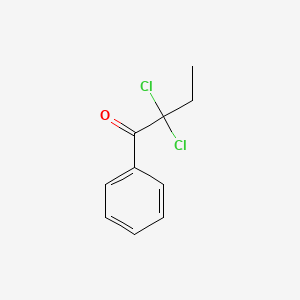
![Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1610056.png)
![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)
